molecular formula C11H13NO B11916682 7-(Methoxymethyl)-1-methyl-1H-indole

7-(Methoxymethyl)-1-methyl-1H-indole

Cat. No.: B11916682
M. Wt: 175.23 g/mol
InChI Key: RLGSQIDOQFPMQT-UHFFFAOYSA-N
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Description

7-(Methoxymethyl)-1-methyl-1H-indole is a heterocyclic compound with a structure that includes an indole core substituted with a methoxymethyl group at the 7-position and a methyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxymethyl)-1-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylindole with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction. In this method, 1-methylindole is reacted with a methoxymethyl halide in the presence of a palladium catalyst and a suitable ligand. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Halogens (e.g., bromine) in acetic acid or nitro compounds in sulfuric acid.

Major Products Formed

    Oxidation: 7-Formyl-1-methyl-1H-indole.

    Reduction: 7-(Hydroxymethyl)-1-methyl-1H-indole.

    Substitution: 3-Bromo-7-(methoxymethyl)-1-methyl-1H-indole.

Scientific Research Applications

7-(Methoxymethyl)-1-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(Methoxymethyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole: Lacks the methoxymethyl group, making it less lipophilic.

    7-Methoxy-1-methyl-1H-indole: Contains a methoxy group instead of a methoxymethyl group, affecting its reactivity and biological activity.

    7-(Hydroxymethyl)-1-methyl-1H-indole: Contains a hydroxymethyl group, which can undergo different chemical reactions compared to the methoxymethyl group.

Uniqueness

7-(Methoxymethyl)-1-methyl-1H-indole is unique due to the presence of both a methoxymethyl group and a methyl group on the indole core. This combination of substituents can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

7-(methoxymethyl)-1-methylindole

InChI

InChI=1S/C11H13NO/c1-12-7-6-9-4-3-5-10(8-13-2)11(9)12/h3-7H,8H2,1-2H3

InChI Key

RLGSQIDOQFPMQT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)COC

Origin of Product

United States

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